

Protocol for Chenodeoxycholic Acid-13C Administration in Human Studies

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Compound of Interest

Compound Name: *Chenodeoxycholic acid-13C*

Cat. No.: *B1468322*

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Application Notes

This document provides detailed protocols for the administration of 13C-labeled chenodeoxycholic acid (CDCA) in human clinical research. The stable isotope-labeled [24-13C]CDCA is a powerful tool for investigating bile acid metabolism, pharmacokinetics, and the role of CDCA in various physiological and pathophysiological processes without the use of radioactive tracers. The protocols outlined below cover two primary applications: a 13C-CDCA breath test for assessing liver function and a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of CDCA.

Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and is a signaling molecule that activates the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).^{[1][2][3]} Dysregulation of CDCA metabolism is associated with various metabolic diseases. The use of 13C-labeled CDCA allows for precise tracing of its metabolic fate in vivo.

I. 13C-Chenodeoxycholic Acid Breath Test Protocol

Objective: To non-invasively assess the rate of hepatic metabolism of chenodeoxycholic acid. The rate of 13CO₂ exhalation in breath is proportional to the rate of CDCA metabolism in the liver.

Experimental Protocol:

- **Subject Preparation:**
 - Subjects should fast for at least 8 hours overnight prior to the test. Water is permitted.[\[4\]](#)
 - A baseline breath sample is collected before administration of 13C-CDCA.
- **13C-CDCA Administration:**
 - A single oral dose of 50 mg of [24-13C]chenodeoxycholic acid is administered.
 - The 13C-CDCA can be encapsulated or dissolved in a liquid vehicle for administration. For subjects unable to swallow capsules, the contents can be mixed with an 8.4% sodium bicarbonate solution.
- **Test Meal:**
 - Immediately following the administration of 13C-CDCA, the subject should consume a standardized test meal. A common test meal consists of a liquid meal to standardize gastric emptying. Alternatively, a light breakfast, such as toast and juice, can be used, but must be consistent across all study subjects.
- **Breath Sample Collection:**
 - Breath samples are collected at baseline (0 minutes) and at regular intervals post-administration.
 - A typical sampling schedule includes collection at 15, 30, 45, 60, 90, 120, 180, and 240 minutes.
 - Subjects should exhale into a collection bag until it is full. The bag should be sealed immediately.[\[5\]](#)
- **Sample Analysis:**
 - The 13CO₂/12CO₂ ratio in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).

- The results are expressed as the delta over baseline (DOB) value, which represents the change in the $^{13}\text{CO}_2/^{12}\text{CO}_2$ ratio from the baseline sample.

Data Presentation:

Table 1: Parameters for ^{13}C -CDCA Breath Test

Parameter	Description	Unit
Dose of ^{13}C -CDCA	Amount of labeled compound administered.	mg
Sampling Timepoints	Time points for breath collection post-administration.	minutes
DOBmax	Maximum delta over baseline value.	%
Tmax	Time to reach DOBmax.	minutes
Cumulative % Dose Recovered	Percentage of the administered ^{13}C dose recovered as $^{13}\text{CO}_2$ over a specific time period (e.g., 240 minutes).	%

II. ^{13}C -Chenodeoxycholic Acid Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of orally administered chenodeoxycholic acid, including its absorption, distribution, metabolism, and excretion.

Experimental Protocol:

- Subject Preparation:
 - Subjects should fast for at least 8 hours overnight prior to dosing.
 - A pre-dose blood sample is collected.

- 13C-CDCA Administration:
 - A single oral dose of 50 mg of [24-13C]chenodeoxycholic acid is administered with water.
- Sample Collection Schedule:
 - Blood: Blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.
 - Urine: Total urine is collected at intervals, for example: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -80°C.
 - Feces: All fecal samples are collected for 72 hours post-dose. Samples are homogenized, and a representative aliquot is stored at -80°C.
- Sample Preparation and Analysis (Plasma):
 - Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated CDCA).
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.
 - The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
 - The residue is reconstituted in a suitable solvent (e.g., 50% methanol in water) for analysis.
 - The concentration of 13C-CDCA and its metabolites is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[6\]](#)[\[7\]](#)

Data Presentation:

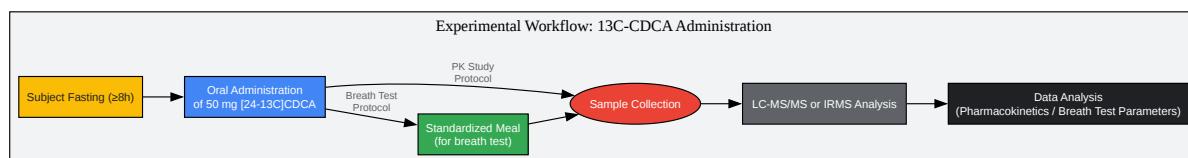
Table 2: Illustrative Pharmacokinetic Parameters of an Oral Bile Acid in Healthy Volunteers

Note: The following data for ursodeoxycholic acid, a structurally similar bile acid, is provided for illustrative purposes as specific pharmacokinetic data for a 50 mg oral dose of 13C-CDCA in a comparable human study was not available in the searched literature.

Parameter	Value (Mean \pm SD)	Unit
Dose	500	mg
Cmax	17.85 ± 5.23	nmol/mL
Tmax	2.3 ± 0.8	h
AUC(0-6h)	45.3 ± 15.1	nmol·h/mL
Elimination Half-life (t _{1/2})	~45	h

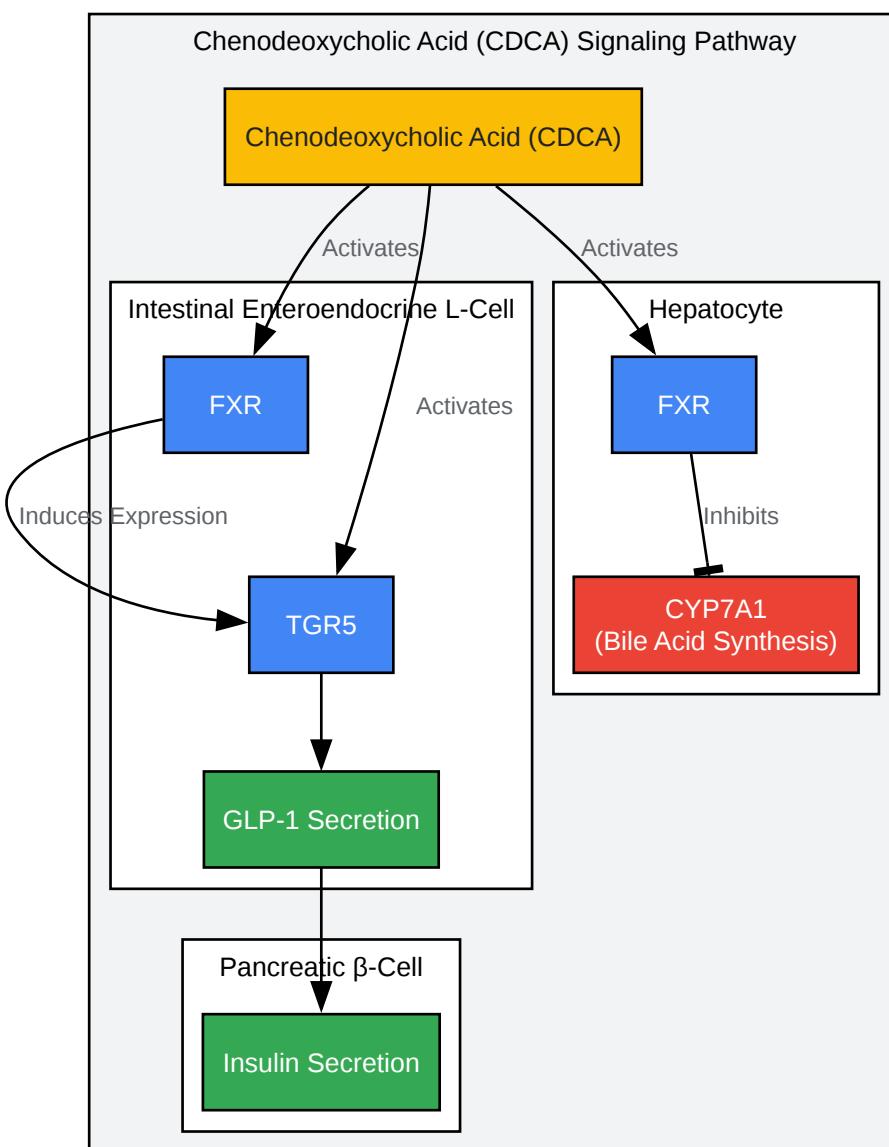
Source: Adapted from a study on ursodeoxycholic acid bioavailability.[8] The elimination half-life of chenodeoxycholic acid is approximately 45 hours.[8]

Mandatory Visualization



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Caption: Experimental workflow for 13C-CDCA administration in human studies.



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Caption: Simplified signaling pathway of Chenodeoxycholic Acid (CDCA).

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